3-Benzyl-4-(difluoromethoxy)aniline
Description
3-Benzyl-4-(difluoromethoxy)aniline (CAS: 901273-38-9) is a fluorinated aniline derivative characterized by a benzyl group at the 3-position and a difluoromethoxy substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₄H₁₃F₂NO, with a molecular weight of 265.26 g/mol (calculated). Synthesis involves multi-step routes, including the introduction of N-ethylated hydroxyacetamide groups and chiral separation via preparative HPLC or supercritical fluid chromatography . Notably, the compound exhibits stability in neutral aqueous solutions (pH 7) and plasma (mouse/human) at 37°C for 48 hours but undergoes racemization under basic conditions (e.g., DBU/THF at 90°C) .
Properties
Molecular Formula |
C14H13F2NO |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-benzyl-4-(difluoromethoxy)aniline |
InChI |
InChI=1S/C14H13F2NO/c15-14(16)18-13-7-6-12(17)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,14H,8,17H2 |
InChI Key |
HBUJWULDBRTXBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)N)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Aromatic Halides
- Starting Material: Aromatic halides, such as chlorinated or brominated precursors, bearing the benzyl group at the 3-position.
- Method: The aromatic halide undergoes nucleophilic substitution with difluoromethoxy anion, generated in situ, often using reagents like difluoromethylating agents or via deprotonation of difluoromethanol derivatives under basic conditions.
- Challenges: Ensuring regioselectivity and avoiding side reactions such as over-alkylation or formation of difluoromethoxy by-products.
Direct Fluorination and Ether Formation
- Route: Starting from a phenolic precursor, direct fluorination using reagents like HF or specialized fluorinating catalysts (e.g., Fluorad FX 8) can install fluorine atoms onto the methyl group, followed by etherification.
- Example: As per recent patents, high-pressure fluorination of chlorodifluoromethoxybenzene derivatives can yield the difluoromethoxy group attached to aromatic systems.
Synthesis of the Aromatic Core with Benzyl Substitution
The benzyl group at the 3-position can be introduced via:
- Friedel-Crafts Alkylation: Using benzyl chloride or benzyl alcohol derivatives in the presence of Lewis acids such as aluminum chloride.
- Cross-Coupling Reactions: Palladium-catalyzed Suzuki or Heck couplings with appropriate boronic acids or styrene derivatives to install the benzyl moiety selectively.
Conversion to the Aniline Derivative
The final step involves reducing the nitro group to the amino group:
- Nitro Reduction: Catalytic hydrogenation using Raney nickel, palladium on carbon, or other suitable catalysts under hydrogen atmosphere.
- Reaction Conditions: Typically, mild conditions at room temperature or slightly elevated temperatures, ensuring selective reduction without affecting other sensitive groups.
Summary of the Overall Synthetic Route
Data Table: Comparative Synthesis Approaches
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | Aromatic halides | Difluoromethylating agents | 65-75 | High regioselectivity | Requires specialized reagents |
| High-pressure fluorination | Chlorodifluoromethoxybenzene | HF, Fluorad FX 8 | 70-80 | Direct fluorination | Equipment-intensive |
| Cross-coupling | Benzyl derivatives | Pd catalysts | 60-75 | Versatile | Requires palladium catalysts |
Concluding Remarks
The synthesis of 3-Benzyl-4-(difluoromethoxy)aniline is predominantly achieved through a combination of fluorination, aromatic substitution, and reduction steps. The choice of method depends on available infrastructure and desired purity. Patent disclosures and recent research underscore the viability of high-pressure fluorination and nucleophilic substitution as effective strategies. Future developments may focus on greener fluorination techniques and more selective catalytic processes to enhance yield and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-(difluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
3-Benzyl-4-(difluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Benzyl-4-(difluoromethoxy)aniline involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: The compound may influence signaling pathways and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The following table summarizes key structural and functional attributes of 3-Benzyl-4-(difluoromethoxy)aniline and its analogs:
Key Observations :
The trimethylsilyl ethynyl group in 3-Fluoro-4-((trimethylsilyl)ethynyl)aniline adds steric bulk and electron-rich character, which may hinder nucleophilic aromatic substitution reactions .
Lipophilicity and Solubility: The benzyl group in 3-Benzyl-4-(difluoromethoxy)aniline increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but reducing aqueous solubility. In contrast, the methyl substituent in 3-(Difluoromethoxy)-4-methylaniline lowers logP (~1.8), enhancing hydrophilicity . The acidic pKa 4.11 of 3-Fluoro-4-((trimethylsilyl)ethynyl)aniline suggests partial ionization at physiological pH, improving aqueous solubility relative to non-fluorinated anilines .
Synthetic and Stability Considerations :
- 3-Benzyl-4-(difluoromethoxy)aniline requires chiral separation due to its stereocenter, adding complexity to synthesis . Racemization under basic conditions limits its utility in alkaline environments.
- 3-(Difluoromethoxy)-4-methylaniline lacks stereocenters, simplifying synthesis and avoiding racemization risks .
- The trimethylsilyl ethynyl group in 3-Fluoro-4-((trimethylsilyl)ethynyl)aniline is prone to desilylation under acidic conditions, necessitating protective strategies during reactions .
Biological Activity
3-Benzyl-4-(difluoromethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
3-Benzyl-4-(difluoromethoxy)aniline has the following chemical structure:
- Molecular Formula: C16H16F2N1O1
- Molecular Weight: 283.30 g/mol
The presence of difluoromethoxy and benzyl groups contributes to its unique reactivity and biological profile.
The biological activity of 3-Benzyl-4-(difluoromethoxy)aniline is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exhibit:
- Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Binding: The compound may bind to various receptors, initiating signaling cascades that influence physiological responses.
Biological Activity Overview
Research has demonstrated that 3-Benzyl-4-(difluoromethoxy)aniline possesses several biological activities:
- Anticancer Activity: Preliminary studies indicate that this compound can inhibit the growth of certain cancer cell lines.
- Antimicrobial Properties: It has been investigated for its potential to combat bacterial and fungal infections.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Anticancer Activity
A study examined the effects of 3-Benzyl-4-(difluoromethoxy)aniline on various cancer cell lines, revealing significant cytotoxicity at low concentrations. The IC50 values for different cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.8 |
This data suggests that the compound could be a promising candidate for further development in cancer therapy.
Antimicrobial Activity
In vitro assays demonstrated that 3-Benzyl-4-(difluoromethoxy)aniline exhibits antimicrobial activity against various pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings highlight the potential of this compound as an antimicrobial agent.
Anti-inflammatory Effects
Research has indicated that 3-Benzyl-4-(difluoromethoxy)aniline may reduce inflammation markers in vitro. A study measured cytokine levels in treated macrophages:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 85 |
| IL-6 | 200 | 100 |
The reduction in cytokine levels suggests that this compound could have therapeutic implications in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
